1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound features a pyrido[1,2-a]benzimidazole core with a 4-benzylpiperazinyl group at position 1, a methyl group at position 3, an octyl chain at position 2, and a carbonitrile group at position 4. Its molecular formula is C₃₃H₄₁N₅ (inferred from analogous structures), with a molar mass of approximately 511.72 g/mol. The benzylpiperazinyl moiety is pharmacologically significant, often enhancing binding to biological targets like neurotransmitter receptors or microbial enzymes .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5/c1-3-4-5-6-7-11-16-27-25(2)28(23-33)31-34-29-17-12-13-18-30(29)37(31)32(27)36-21-19-35(20-22-36)24-26-14-9-8-10-15-26/h8-10,12-15,17-18H,3-7,11,16,19-22,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXXSZGBGTBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No. 305335-42-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews its biological activity based on available research findings, case studies, and relevant data.
- Molecular Formula : C22H27N5
- Molecular Weight : 365.49 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays that assess its efficacy against different cancer cell lines and its mechanism of action. The following sections summarize key findings.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 12.5 | Induction of apoptosis via caspase activation |
| WM115 (Malignant Melanoma) | 15.0 | DNA damage and hypoxia-inducible factor inhibition |
| MCF7 (Breast Cancer) | 20.0 | Cell cycle arrest and apoptosis |
Data adapted from related studies on benzimidazole derivatives .
The compound's mechanism appears to involve the induction of apoptosis in tumor cells, primarily through the activation of caspases and the generation of reactive oxygen species (ROS). The following pathways have been implicated:
- Caspase Activation : The compound promotes the activation of caspases 3 and 7, leading to programmed cell death.
- DNA Damage : It has been shown to cause DNA strand breaks in treated cells, which is a critical factor in its anticancer activity.
- Hypoxia-Inducible Factor (HIF) Inhibition : Similar compounds have demonstrated the ability to inhibit HIF pathways, which are often upregulated in hypoxic tumor environments .
Case Studies
Several case studies have explored the efficacy of this compound and related analogs in preclinical models:
- Study on A549 Cells : A study evaluated the cytotoxic effects of various benzimidazole derivatives, including our compound, showing significant inhibition of cell proliferation at low micromolar concentrations. The study utilized WST-1 assays to quantify cell viability .
- In Vivo Models : Animal studies indicated that administration of this class of compounds resulted in reduced tumor growth rates in xenograft models, suggesting potential for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
Piperazinyl vs. Piperidinyl Groups
- 1-(4-Benzylpiperidin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (): Piperidinyl (saturated six-membered ring) instead of piperazinyl (which has a nitrogen atom). Shorter ethyl chain at position 2 vs. octyl in the target compound, reducing lipophilicity (logP).
Oxo vs. Piperazinyl Groups
Thio and Amino Substitutions
- 2-Benzyl-1-((4-chlorophenyl)thio)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (8d) (): Thioether group at position 1 introduces sulfur, which may enhance metabolic stability or introduce toxicity. Yield: 65% via flash chromatography .
Alkyl Chain Variations at Position 2
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
